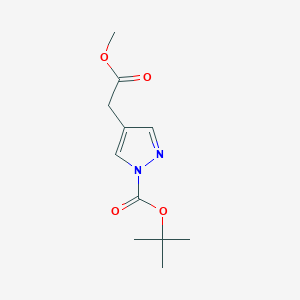
2-(5,6-Dichloropyridin-3-yl)oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5,6-Dichloropyridin-3-yl)oxazole is a heterocyclic compound with the molecular formula C8H4Cl2N2O and a molecular weight of 215.04 g/mol . This compound is characterized by the presence of both pyridine and oxazole rings, which are fused together. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-Dichloropyridin-3-yl)oxazole typically involves the cyclodehydration of β-hydroxy amides. One common method includes the use of Deoxo-Fluor® as a fluorinating agent, which facilitates the cyclization of β-hydroxy amides to oxazolines at room temperature. The oxazolines are then oxidized to oxazoles using commercial manganese dioxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the flow synthesis approach mentioned above can be scaled up for industrial applications, providing a rapid and efficient method for producing this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5,6-Dichloropyridin-3-yl)oxazole undergoes various types of chemical reactions, including:
Oxidation: The conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.
Substitution: Halogen substitution reactions can occur on the pyridine ring, where chlorine atoms can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolines to oxazoles.
Substitution: Halogenation reagents such as N-bromosuccinimide (NBS) can be used for substitution reactions on the pyridine ring.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles and pyridines, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(5,6-Dichloropyridin-3-yl)oxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a scaffold for the development of biologically active molecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(5,6-Dichloropyridin-3-yl)oxazole is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(5,6-Dichloropyridin-2-yl)oxazole
- 2-(5,6-Dichloropyridin-4-yl)oxazole
- 2-(5,6-Dichloropyridin-5-yl)oxazole
Uniqueness
2-(5,6-Dichloropyridin-3-yl)oxazole is unique due to the specific positioning of the dichloro substituents on the pyridine ring, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C8H4Cl2N2O |
|---|---|
Poids moléculaire |
215.03 g/mol |
Nom IUPAC |
2-(5,6-dichloropyridin-3-yl)-1,3-oxazole |
InChI |
InChI=1S/C8H4Cl2N2O/c9-6-3-5(4-12-7(6)10)8-11-1-2-13-8/h1-4H |
Clé InChI |
OCELCMGMYYWAEW-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=N1)C2=CC(=C(N=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5,6-Dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid](/img/structure/B13660878.png)
![2-(2-([1,1'-Biphenyl]-4-yl)acetamido)thiophene-3-carboxamide](/img/structure/B13660881.png)









